molecular formula C13H18 B14493124 (4,4-Dimethylpent-1-en-1-yl)benzene CAS No. 63238-62-0

(4,4-Dimethylpent-1-en-1-yl)benzene

Cat. No.: B14493124
CAS No.: 63238-62-0
M. Wt: 174.28 g/mol
InChI Key: QQZWUCNROCSFIG-UHFFFAOYSA-N
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Description

(4,4-Dimethylpent-1-en-1-yl)benzene is an organic compound with a unique structure that includes a benzene ring attached to a 4,4-dimethylpent-1-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Dimethylpent-1-en-1-yl)benzene typically involves the alkylation of benzene with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where benzene reacts with 4,4-dimethylpent-1-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(4,4-Dimethylpent-1-en-1-yl)benzene can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the alkyl chain to a single bond, forming saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

(4,4-Dimethylpent-1-en-1-yl)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (4,4-Dimethylpent-1-en-1-yl)benzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the benzene ring acts as a nucleophile, attacking electrophilic reagents to form substituted products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-chloro-3-(4,4-dimethylpent-1-en-1-yl)benzene
  • 1-chloro-3-(4,4-dimethylpent-1-en-3-yl)benzene

Comparison

(4,4-Dimethylpent-1-en-1-yl)benzene is unique due to its specific alkyl chain structure and the position of the double bond. Compared to similar compounds, it may exhibit different reactivity and properties, making it suitable for specific applications where other compounds may not be as effective.

Properties

CAS No.

63238-62-0

Molecular Formula

C13H18

Molecular Weight

174.28 g/mol

IUPAC Name

4,4-dimethylpent-1-enylbenzene

InChI

InChI=1S/C13H18/c1-13(2,3)11-7-10-12-8-5-4-6-9-12/h4-10H,11H2,1-3H3

InChI Key

QQZWUCNROCSFIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC=CC1=CC=CC=C1

Origin of Product

United States

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